molecular formula C18H23NO2 B1592091 ent-3-Methoxy-17-methylmorphinan-10-one CAS No. 57969-05-8

ent-3-Methoxy-17-methylmorphinan-10-one

Cat. No. B1592091
CAS RN: 57969-05-8
M. Wt: 285.4 g/mol
InChI Key: UOCRGKKCNCIQCZ-KYJSFNMBSA-N
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Description

Ent-3-Methoxy-17-methylmorphinan-10-one, also known as 3-MOM, is an opioid alkaloid found in the opium poppy (Papaver somniferum) and is the precursor to the semi-synthetic opioid analgesic, oxycodone. 3-MOM is a naturally occurring opioid that is structurally related to other opioid alkaloids such as morphine and codeine. It is an important compound in the development of semi-synthetic opioids like oxycodone, and its pharmacological properties have been studied in great detail.

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Sciences .
  • Summary of the Application : This compound is used as a reference standard in the development, validation, and testing of analytical methods in pharmaceutical research . It’s particularly relevant in the study of respiratory drugs .
  • Methods of Application or Experimental Procedures : While the specific experimental procedures can vary depending on the context, this compound is typically used in High-Performance Liquid Chromatography (HPLC) analyses .
  • Results or Outcomes : The use of this compound as a reference standard helps ensure the accuracy and reliability of analytical results in pharmaceutical research .

    Analytical Development

    This compound is used in the development of analytical methods . It’s used to test the accuracy and precision of these methods, ensuring they provide reliable results .

    Method Validation

    It’s used in the validation of analytical methods . This involves testing a method under specific conditions and comparing the results to this compound to ensure the method is reliable .

    Stability and Release Testing

    This compound is used in stability and release testing . This involves testing pharmaceutical products over time under various environmental conditions to ensure they remain effective and safe to use .

    Impurity Testing

    It’s used in the testing of impurities in pharmaceutical products . This involves using the compound as a reference to identify and quantify impurities in these products .

    High-Performance Liquid Chromatography (HPLC) Analyses

    This compound is used in HPLC analyses . It’s used as a reference standard to ensure the accuracy and reliability of the results .

    Pharmaceutical Toxicology

    This compound is used in the field of pharmaceutical toxicology . It’s used as a reference standard for testing the toxicity of respiratory drugs .

    Quality Control

    It’s used in quality control of pharmaceutical products . This involves testing the products to ensure they meet the required standards .

    Drug Formulation

    This compound is used in the formulation of cough medication . It’s an analog of Dextromethorphan, which is an antitussive compound showing analgesic properties .

    Chemical Analysis

    It’s used in chemical analysis . This involves using the compound as a reference to identify and quantify other compounds .

    Chemical Synthesis

    This compound is used in chemical synthesis . It’s used as a starting material or intermediate in the synthesis of other compounds .

    HPLC Analysis of Dextromethorphan and Related Impurities : This compound is used in HPLC analyses . It’s used as a reference standard to ensure the accuracy and reliability of the results .

properties

IUPAC Name

(1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCRGKKCNCIQCZ-KYJSFNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-3-Methoxy-17-methylmorphinan-10-one

CAS RN

57969-05-8
Record name ent-3-Methoxy-17-methylmorphinan-10-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057969058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57969-05-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENT-3-METHOXY-17-METHYLMORPHINAN-10-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZHY50Z1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
TV Raghava Raju, N Anil Kumar… - Chromatography …, 2013 - downloads.hindawi.com
A sensitive, stability-indicating gradient RP-HPLC method has been developed for the simultaneous estimation of impurities of Guaifenesin and Dextromethorphan in pharmaceutical …
Number of citations: 11 downloads.hindawi.com
World Health Organization - WHO Drug Information, 2015 - apps.who.int
• Either test A or any two of tests B, C and D may be applied. A. Carry out the examination as described under 1.7 Spectrophotometry in the infrared region. The infrared absorption …
Number of citations: 4 apps.who.int

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